sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate
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Overview
Description
The compound “sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including methoxy, sulfonate, and benzodiazepine moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions The reaction conditions often include the use of catalysts, such as copper or palladium, and solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps, such as recrystallization or chromatography, to remove any impurities and obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ketone groups can be reduced to secondary alcohols.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of amines or thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving benzodiazepine receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as benzodiazepine receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. The exact molecular pathways involved depend on the specific functional groups present in the compound and their interactions with the target receptors.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar functional groups, used as a solvent and synthetic intermediate.
Benzotrifluoride: Another compound with similar chemical properties, used in the production of pesticides and pharmaceuticals.
Uniqueness
The uniqueness of “sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate” lies in its complex structure and the presence of multiple functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound sodium (12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate belongs to a class of compounds known for their diverse biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodiazepine core linked to various functional groups that enhance its biological activity. The presence of methoxy and sulfonate groups is significant for its solubility and interaction with biological targets.
Anticancer Properties
Research indicates that compounds related to the indolo[2,1-c][1,4]benzodiazepine scaffold exhibit promising anticancer properties. For instance:
- Cytotoxicity : Studies have shown that these compounds can induce apoptosis in cancer cell lines such as human melanoma A2058 cells. They demonstrate higher cytotoxicity compared to standard anticancer agents and effectively bind to DNA, leading to increased apoptotic cell populations .
Compound | Cell Line | Cytotoxicity | Mechanism |
---|---|---|---|
Sodium (12aS)-... | A2058 | High | DNA binding and apoptosis induction |
Pyrrolo[2,1-c][1,4]benzodiazepine hybrids | Various | Variable | Induction of apoptosis through cell cycle arrest |
Antiallergic Activity
Some derivatives of the indolo[2,1-c][1,4]benzodiazepine class have been identified as potential antiallergic agents. They exhibit antihistamine and antiserotonin activities:
- Serotonin Release Inhibition : Certain synthesized compounds have shown superior inhibition of serotonin release compared to established medications like disodium cromoglycate and oxatomide .
The mechanisms underlying the biological activity of sodium (12aS)-9-... involve several pathways:
- DNA Interaction : The ability to bind DNA is crucial for its anticancer effects. This interaction can lead to disruption in replication and transcription processes .
- Cell Cycle Modulation : Compounds from this class have been observed to cause cell cycle arrest in various phases, particularly G2/M phase arrest leading to increased apoptosis in targeted cancer cells .
Case Studies
Several studies have highlighted the efficacy of indolo[2,1-c][1,4]benzodiazepines in preclinical models:
- Study on A2058 Cells : The introduction of a hybrid agent led to a significant increase in apoptotic markers and a decrease in viable cell counts.
- Antiallergic Testing : In vivo tests demonstrated that certain derivatives effectively reduced allergic responses comparable to standard treatments.
Properties
Molecular Formula |
C53H60N5NaO12S2 |
---|---|
Molecular Weight |
1046.2 g/mol |
IUPAC Name |
sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate |
InChI |
InChI=1S/C53H61N5O12S2.Na/c1-53(2,71)32-56(14-15-67-18-19-68-17-16-64-3)37-21-33(30-69-48-27-41-39(25-46(48)65-4)51(59)57-38(29-54-41)23-35-10-6-8-12-43(35)57)20-34(22-37)31-70-49-28-42-40(26-47(49)66-5)52(60)58-44-13-9-7-11-36(44)24-45(58)50(55-42)72(61,62)63;/h6-13,20-22,25-28,38,45,50,54-55,71H,14-19,23-24,29-32H2,1-5H3,(H,61,62,63);/q;+1/p-1/t38-,45-,50?;/m0./s1 |
InChI Key |
RNHTWDMUNIEDKX-XSTPADGUSA-M |
Isomeric SMILES |
CC(C)(CN(CCOCCOCCOC)C1=CC(=CC(=C1)COC2=C(C=C3C(=C2)NC([C@@H]4CC5=CC=CC=C5N4C3=O)S(=O)(=O)[O-])OC)COC6=C(C=C7C(=C6)NC[C@@H]8CC9=CC=CC=C9N8C7=O)OC)S.[Na+] |
Canonical SMILES |
CC(C)(CN(CCOCCOCCOC)C1=CC(=CC(=C1)COC2=C(C=C3C(=C2)NC(C4CC5=CC=CC=C5N4C3=O)S(=O)(=O)[O-])OC)COC6=C(C=C7C(=C6)NCC8CC9=CC=CC=C9N8C7=O)OC)S.[Na+] |
Origin of Product |
United States |
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